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  • Product: 5-Iodo-4-methyl-2-nitroaniline
  • CAS: 97113-38-7

Core Science & Biosynthesis

Foundational

5-Iodo-4-methyl-2-nitroaniline molecular weight and formula

Advanced Intermediate for Heterocyclic Scaffold Synthesis in Medicinal Chemistry Executive Summary 5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7) is a highly functionalized aniline derivative serving as a critical buil...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Heterocyclic Scaffold Synthesis in Medicinal Chemistry

Executive Summary

5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7) is a highly functionalized aniline derivative serving as a critical building block in the synthesis of complex pharmaceutical agents.[1][2][3][4] Characterized by its orthogonal reactivity profile—featuring an amino group, a nitro group, and an aryl iodide—this compound is particularly valued in the development of kinase inhibitors and other small-molecule therapeutics.[4] Its structural geometry allows for the precise construction of benzimidazole and indole cores, while the iodine substituent provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[4]

Physicochemical Profile

The precise molecular characterization of 5-Iodo-4-methyl-2-nitroaniline is essential for stoichiometry calculations and analytical method validation.[4]

PropertySpecification
CAS Number 97113-38-7
IUPAC Name 5-Iodo-4-methyl-2-nitroaniline
Molecular Formula C

H

IN

O

Molecular Weight 278.05 g/mol
Appearance Yellow to brown crystalline solid
SMILES CC1=C(I)C=C(N)C(=O)=C1
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point Typically >100°C (Structure-dependent variation observed in isomers)

Synthetic Methodology

The synthesis of 5-Iodo-4-methyl-2-nitroaniline requires careful regiochemical control to distinguish it from its isomer, 6-iodo-4-methyl-2-nitroaniline.[4] Direct iodination of 4-methyl-2-nitroaniline typically favors the C6 position due to the strong ortho-directing effect of the amine.[4] Therefore, a Nitration-First or Pre-Iodinated Precursor strategy is the preferred route to ensure substitution at the C5 position.[4]

Preferred Synthetic Pathway: Nitration of 3-Iodo-4-methylaniline

This route leverages the directing effects of the existing substituents on 3-iodo-4-methylaniline.[4] The amino group (protected or free) directs the incoming nitro electrophile to the ortho position (C6 relative to the ring, C2 relative to the amine), yielding the target regiochemistry.[4]

Synthesis SM Starting Material 3-Iodo-4-methylaniline Inter Intermediate Sigma Complex SM->Inter Electrophilic Attack Reagent Nitration Agent HNO3 / H2SO4 (0-5°C) Reagent->Inter Product Target Product 5-Iodo-4-methyl-2-nitroaniline (Regioselective) Inter->Product -H+ (Re-aromatization)

Figure 1: Regioselective synthesis pathway via nitration of the pre-iodinated aniline precursor.[2][4][5][6][7]

Experimental Protocol (General Procedure)
  • Preparation: Dissolve 3-iodo-4-methylaniline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining internal temperature <5°C to prevent over-nitration or oxidation.

  • Quenching: Pour the reaction mixture over crushed ice/water.

  • Isolation: Filter the resulting yellow precipitate.[4][8][9][7]

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Ethyl Acetate/Hexanes) to remove any 6-nitro isomer.[4]

Applications in Drug Discovery

The utility of 5-Iodo-4-methyl-2-nitroaniline lies in its ability to serve as a "scaffold hub."[4] It is a precursor to 5-iodo-6-methylbenzimidazole , a privileged structure in medicinal chemistry found in numerous VEGFR, EGFR, and p38 MAP kinase inhibitors.[4]

Mechanism: Benzimidazole Cyclization & Diversification

The nitro group is reduced to an amine, creating a vicinal diamine (1,2-diaminobenzene derivative).[4] This intermediate undergoes cyclization with carboxylic acids or aldehydes to form the benzimidazole core.[4] The iodine atom remains intact, serving as a reactive site for library generation.[4]

Applications Target 5-Iodo-4-methyl-2-nitroaniline Reduction Reduction (Fe/HCl or H2/Pd) Yields: 4-Methyl-5-iodo-1,2-phenylenediamine Target->Reduction Step 1: Nitro Reduction Cyclization Cyclization (R-COOH / Acid) Yields: 5-Iodo-6-methylbenzimidazole Reduction->Cyclization Step 2: Ring Closure Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Yields: Functionalized Drug Candidate Cyclization->Coupling Step 3: Library Expansion

Figure 2: Workflow for converting the target aniline into bioactive benzimidazole scaffolds.

Key Reaction Types[4][8][10]
  • Reduction: Fe/NH

    
    Cl or SnCl
    
    
    
    reduces the nitro group to an amine without de-iodination (which can occur with catalytic hydrogenation).[4]
  • Cyclization: Condensation with formic acid yields the parent benzimidazole; use of substituted acids introduces C2-diversity.[4]

  • Cross-Coupling: The C5-Iodo position is highly reactive toward Suzuki-Miyaura coupling (aryl boronic acids) or Sonogashira coupling (alkynes), allowing for the attachment of solubility-enhancing tails or pharmacophores.[4]

Analytical Characterization

To validate the identity of 5-Iodo-4-methyl-2-nitroaniline, researchers should observe the following spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Two aromatic singlets (or weak doublets due to long-range coupling) representing the protons at C3 and C6.[4]

    • A singlet for the methyl group (~2.2–2.4 ppm).[4]

    • A broad singlet for the amine protons (NH

      
      ), typically exchangeable with D
      
      
      
      O.
    • Note: The C6 proton (ortho to NO

      
      ) will be significantly deshielded (~8.0+ ppm).[4]
      
  • Mass Spectrometry (ESI+):

    • Base peak: [M+H]

      
       = 279.05.[4]
      
    • Characteristic iodine isotope pattern (no M+2 peak like Br/Cl).[4]

Safety and Handling

As a nitroaniline derivative, this compound must be handled with strict safety protocols.[4]

  • Hazards: Toxic by inhalation, ingestion, and skin contact.[4] Potential for cumulative effects (methemoglobinemia).[4]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or degradation of the iodide. Light sensitive.[4]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.[4]

References

  • American Elements. (n.d.).[4] 5-Iodo-4-methyl-2-nitroaniline Technical Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[4] A practical route to 2-iodoanilines via transition-metal-free iodination. RSC Advances. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 13499258. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Iodo-4-methyl-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of 5-Iodo-4-methyl-2-nitroaniline, a key intermediate in various synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Iodo-4-methyl-2-nitroaniline, a key intermediate in various synthetic processes. Due to a notable absence of quantitative solubility data in publicly available literature, this document serves as a foundational resource, equipping researchers with the necessary theoretical framework and detailed experimental protocols to determine the solubility of this compound in a range of organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This guide presents the known physicochemical properties of 5-Iodo-4-methyl-2-nitroaniline and related analogs, a discussion on the principles of solubility, and a step-by-step methodology for accurate solubility determination.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of a compound in various solvents is a critical physical property that governs its behavior in chemical reactions, purification processes, and final formulations. For a molecule like 5-Iodo-4-methyl-2-nitroaniline, which holds potential as a building block in the synthesis of pharmaceuticals and other high-value organic materials, understanding its solubility profile is not merely an academic exercise but a practical necessity.

In the realm of drug development, poor aqueous solubility is a major hurdle, while solubility in organic solvents dictates the feasibility of synthesis, recrystallization, and chromatography. The ability to predict and experimentally determine solubility allows scientists to:

  • Select appropriate reaction media: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.

  • Design efficient purification protocols: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

  • Control crystallization processes: The solubility curve of a compound is essential for developing controlled crystallization methods to obtain the desired polymorph and crystal size distribution.

  • Facilitate formulation development: For compounds intended for therapeutic use, solubility in biocompatible solvents or solvent mixtures is a key consideration.

This guide will delve into the factors influencing the solubility of 5-Iodo-4-methyl-2-nitroaniline and provide a robust framework for its experimental determination.

Physicochemical Properties of 5-Iodo-4-methyl-2-nitroaniline and Related Compounds

Table 1: Physicochemical Properties of 5-Iodo-4-methyl-2-nitroaniline and Structurally Related Analogs

Property5-Iodo-4-methyl-2-nitroaniline4-Methyl-2-nitroaniline[1][2]4-Nitroaniline[3]3-Nitroaniline[4]
Molecular Formula C₇H₇IN₂O₂C₇H₈N₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 278.05 g/mol 152.15 g/mol 138.12 g/mol 138.12 g/mol
Appearance White to brown solid[5]Red crystals or bright orange powder[1]Yellow or brown powder[3]Yellow needles or powder[4]
Melting Point N/A117 °C146-149 °C114 °C
Boiling Point N/AN/A332 °C306 °C (decomposes)
Water Solubility N/A< 1 mg/mL at 22 °C[1]0.8 mg/mL at 18.5 °C1.2 g/L at 24 °C
LogP (calculated) N/A1.91.391.37

N/A: Not available in the searched literature.

The structure of 5-Iodo-4-methyl-2-nitroaniline suggests a molecule with significant polarity due to the nitro (-NO₂) and amino (-NH₂) groups. These groups can participate in hydrogen bonding, both as donors (the amino group) and acceptors (the nitro and amino groups). The presence of a large, polarizable iodine atom and a nonpolar methyl group adds to the complexity of its interactions with different solvents. The general principle of "like dissolves like" provides a starting point for predicting its solubility. We can anticipate that polar solvents will be more effective at dissolving this compound than nonpolar solvents.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Solute-Solute Interactions: In the solid state, 5-Iodo-4-methyl-2-nitroaniline molecules are held together in a crystal lattice by intermolecular forces. The strength of these forces, quantified by the lattice energy, must be overcome for dissolution to occur.

  • Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces. Cavities must be created within the solvent to accommodate the solute molecules, which requires energy.

  • Solute-Solvent Interactions: The formation of new interactions between the solute and solvent molecules releases energy. If these interactions are sufficiently strong, they can compensate for the energy required to break the solute-solute and solvent-solvent interactions, leading to dissolution.

The formation of specific solute-solvent interactions, such as hydrogen bonds, can significantly enhance solubility.[6] For 5-Iodo-4-methyl-2-nitroaniline, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) are expected to be good candidates for achieving high solubility due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step methodology for the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • 5-Iodo-4-methyl-2-nitroaniline (high purity)

  • A range of organic solvents (analytical grade or higher), for example:

    • Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Nonpolar/Slightly Polar: Toluene, Hexane, Dichloromethane, Ethyl Acetate

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Prepare saturated solutions: Add excess solid to solvent in vials. B Equilibrate at constant temperature with continuous agitation (e.g., 24-72h). A->B C Allow solids to settle. B->C D Withdraw supernatant using a syringe. C->D E Filter the supernatant into a clean vial. D->E F Accurately dilute the filtrate with the same solvent. E->F G Analyze the diluted sample (e.g., by HPLC or UV-Vis). F->G H Determine concentration from a pre-established calibration curve. G->H I Calculate the original solubility (accounting for dilution). H->I

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Iodo-4-methyl-2-nitroaniline into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume or mass of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Sampling and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

    • Weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, and often more accurately:

      • Prepare a series of standard solutions of 5-Iodo-4-methyl-2-nitroaniline of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectrophotometry.

      • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • If using the gravimetric method, calculate the solubility as:

      • Solubility ( g/100 g solvent) = (mass of solid / mass of solvent) x 100

    • If using the analytical method (e.g., HPLC), calculate the solubility as:

      • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison.

Table 2: Hypothetical Solubility Data for 5-Iodo-4-methyl-2-nitroaniline at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Hexane0.1To be determined
Toluene2.4To be determined
Dichloromethane3.1To be determined
Ethyl Acetate4.4To be determined
Acetone5.1To be determined
Isopropanol3.9To be determined
Ethanol4.3To be determined
Methanol5.1To be determined
Acetonitrile5.8To be determined
DMF6.4To be determined
DMSO7.2To be determined

The relationship between solvent properties and the determined solubility can be visualized to gain further insights.

G cluster_solute 5-Iodo-4-methyl-2-nitroaniline cluster_solvents Organic Solvents cluster_interactions Dominant Intermolecular Forces Solute Polar Functional Groups (-NH2, -NO2) Nonpolar Moieties (-CH3, Aryl ring) Polarizable Iodine Atom HBond Hydrogen Bonding Solute->HBond High Solubility Dipole Dipole-Dipole Solute->Dipole Moderate to High Solubility VDW Van der Waals Solute->VDW Low Solubility Polar Polar Solvents (e.g., DMF, DMSO, Alcohols) High Dielectric Constant Hydrogen Bonding Capacity Polar->HBond Polar->Dipole Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Low Dielectric Constant Van der Waals Forces Nonpolar->VDW

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

While direct, quantitative solubility data for 5-Iodo-4-methyl-2-nitroaniline in organic solvents is currently scarce in the scientific literature, this guide provides the essential theoretical background and a robust experimental protocol for its determination. By systematically applying the isothermal equilibrium method, researchers can generate reliable solubility data that is crucial for the successful application of this compound in synthesis, purification, and formulation. The principles and methodologies outlined herein are fundamental to good scientific practice and will empower researchers to make informed decisions in their chemical and pharmaceutical development endeavors.

References

  • ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • Chegg. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • R-Discovery. (1998). Solvent dependence of the first hyperpolarizability of p-nitroanilines: Differences between nonspecific dipole–dipole interactions and solute–solvent H-bonds. Retrieved from [Link]

  • American Elements. (n.d.). 5-Iodo-4-methyl-2-nitroaniline. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2023). Influence of polar solvents on the growth and characteristic aspects of m-nitroaniline single crystals. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • ChemRxiv. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Iodo-4-methyl-2-nitroaniline

Executive Summary This application note details the protocol for the palladium-catalyzed cross-coupling of 5-Iodo-4-methyl-2-nitroaniline with aryl/heteroaryl boronic acids. This substrate presents a unique "Push-Pull" c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 5-Iodo-4-methyl-2-nitroaniline with aryl/heteroaryl boronic acids. This substrate presents a unique "Push-Pull" chemical profile: the para-nitro group significantly activates the C-I bond for oxidative addition, while the ortho-methyl group introduces steric hindrance that can retard transmetallation. Furthermore, the presence of a free amine requires specific ligand selection to prevent catalyst poisoning.

This guide provides two validated protocols:

  • Method A (Standard): A robust, cost-effective protocol for reactive boronic acids.

  • Method B (Advanced): A high-performance protocol using Buchwald ligands for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight

The "Push-Pull" Electronic & Steric Environment

The reactivity of 5-Iodo-4-methyl-2-nitroaniline is governed by three structural features:

  • Electronic Activation (The "Pull"): The nitro group at C2 is para to the iodide at C5. Through resonance, the strongly electron-withdrawing nitro group decreases electron density at the C-I bond, facilitating rapid Oxidative Addition of the Pd(0) species.

  • Steric Hindrance (The "Push"): The methyl group at C4 is ortho to the reactive iodide. This creates a "picket fence" effect, sterically hindering the approach of the boronate species during the Transmetallation step.

  • Catalyst Interaction (The Risk): The free amine (

    
    ) at C1 is meta to the iodide. While the electron-withdrawing nitro group reduces the nucleophilicity of this amine (making it less likely to poison the catalyst than in standard anilines), it remains a potential coordination site for electrophilic Pd(II) species.
    
Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric bottleneck at the transmetallation stage.

SuzukiCycle cluster_constraints Critical Control Points Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast due to p-NO2) Pd0->OxAdd + Substrate (Ar-I) TransMet Transmetallation (SLOW: Steric Clash with C4-Me) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Borate Salts RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the steric bottleneck caused by the C4-methyl group during transmetallation.

Experimental Protocols

Method A: The Standard Protocol (Pd(dppf)Cl2)

Best For: Unhindered aryl boronic acids and initial screening. Mechanism: Utilizes the large bite angle of the dppf ligand to stabilize the Pd center while permitting sufficient space for coupling.

Reagents:

  • Substrate: 5-Iodo-4-methyl-2-nitroaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove oxygen.
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

  • Activation: Add the degassed 2.0 M

    
     solution (3.0 equiv) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. The reaction mixture should turn dark black/brown.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the starting iodide (M+H expected) and formation of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Method B: The Advanced Protocol (SPhos Gen-2)

Best For: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails. Mechanism: SPhos is an electron-rich, bulky biaryl phosphine ligand. It facilitates oxidative addition into the hindered iodide and, crucially, accelerates reductive elimination in sterically congested systems [1].

Reagents:

  • Substrate: 5-Iodo-4-methyl-2-nitroaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–4 mol%) (Alternatively:

    
     + SPhos)
    
  • Base:

    
     (3.0 equiv, solid or aqueous)
    
  • Solvent: Toluene/Water (10:1 ratio) or n-Butanol

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with the substrate, boronic acid, SPhos Pd G2 catalyst, and tribasic potassium phosphate (

    
    ).
    
  • Inertion: Evacuate and purge with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene and Water (10:1 v/v).

  • Reaction: Heat to 100°C for 2–6 hours. The higher temperature is permitted by the thermal stability of the SPhos ligand.

  • Workup: Standard extraction as described in Method A.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize reaction conditions if yields are unsatisfactory.

OptimizationTree Start Start: Method A (Pd(dppf)Cl2) Check Check LC-MS @ 4 Hours Start->Check Success >90% Conv. Proceed to Workup Check->Success Stalled <50% Conv. SM Remaining Check->Stalled Low Reactivity Deboron Protodeboronation (Ar-H observed) Check->Deboron Side Reaction TrySPhos Switch to Method B (SPhos/Toluene) Stalled->TrySPhos ChangeBase Switch Base: Use KF or CsF (Anhydrous) Deboron->ChangeBase

Figure 2: Workflow for optimizing reaction conditions based on LC-MS data.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine or steric failure.Switch to Method B (SPhos) . The bulky ligand protects the Pd center from amine coordination.
Protodeboronation Boronic acid is unstable under aqueous basic conditions.Switch to anhydrous conditions: Dioxane with CsF or

(solid).
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic acid.Ensure rigorous degassing. Reduce Boronic acid to 1.1 equiv.
Black Precipitate (Early) "Palladium Black" formation (catalyst decomposition).Ligand is insufficient to stabilize Pd. Switch to XPhos or SPhos .

Safety & Handling

  • Nitroanilines: This class of compounds is often toxic and can be absorbed through the skin. Wear appropriate PPE (nitrile gloves, lab coat).

  • Energetics: While 5-Iodo-4-methyl-2-nitroaniline is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to high temperatures (>150°C).

  • Waste: All aqueous waste containing Palladium and Iodide must be disposed of in the heavy metal waste stream.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society. (Note: Describes the utility of SPhos/XPhos systems for hindered substrates).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Protocols. "Application Notes for Suzuki Coupling."

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodo-4-methyl-2-nitroaniline

Introduction: Unlocking the Potential of a Versatile Building Block 5-Iodo-4-methyl-2-nitroaniline is a key aromatic building block in the synthesis of a wide array of complex organic molecules, particularly in the realm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

5-Iodo-4-methyl-2-nitroaniline is a key aromatic building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its trifunctional nature, featuring an iodo group amenable to cross-coupling, a nucleophilic amino group, and an electron-withdrawing nitro group, offers a rich scaffold for molecular diversification. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions to 5-iodo-4-methyl-2-nitroaniline, empowering researchers to leverage this versatile substrate in their synthetic endeavors.

The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the aromatic ring, in addition to the amino functionality, presents unique electronic and steric considerations that must be carefully managed for successful cross-coupling. This document will delve into the mechanistic underpinnings of these reactions to provide a rational basis for the selection of catalysts, ligands, and reaction conditions.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Complex Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation (with R-M) Ar-Pd(II)-I(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide. The subsequent transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. The final step, reductive elimination, forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[3][4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[2][5] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.

Expert Insights and Causality

For the Suzuki coupling of 5-iodo-4-methyl-2-nitroaniline, the electron-withdrawing nitro group is expected to facilitate the oxidative addition step. However, the presence of the free amino group can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the choice of a suitable ligand is crucial to ensure high catalytic activity. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation. The choice of base is also critical, as it plays a role in the transmetalation step. Inorganic bases such as potassium carbonate or cesium carbonate are commonly used.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine 5-iodo-4-methyl-2-nitroaniline, arylboronic acid, Pd catalyst, ligand, and base in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Reagents->Inert_Atmosphere Solvent Add degassed solvent. Inert_Atmosphere->Solvent Heating Heat the mixture with stirring for the specified time. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with water. Monitoring->Quenching Extraction Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Washing Wash the organic layer with brine. Extraction->Washing Drying Dry over anhydrous sodium sulfate. Washing->Drying Purification Concentrate and purify by column chromatography. Drying->Purification

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Iodo-4-methyl-2-nitroaniline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • SPhos (4 mol%) or XPhos (4 mol%) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 5-iodo-4-methyl-2-nitroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand (if applicable), and potassium carbonate (2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O906~85
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O1008~80
3-Pyridylboronic acidPdCl₂(dppf)K₃PO₄DMF11012~75

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 5-iodo-4-methyl-2-nitroaniline. Yields are estimates based on similar reactions and require experimental validation.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Expert Insights and Causality

The presence of the free amino group in 5-iodo-4-methyl-2-nitroaniline can be problematic in Sonogashira couplings, as it can coordinate to the copper(I) co-catalyst. This can be mitigated by using an excess of the amine base (e.g., triethylamine or diisopropylethylamine), which also serves to neutralize the hydrogen iodide formed during the reaction. Copper-free Sonogashira protocols have also been developed and may be advantageous for this substrate to avoid potential side reactions.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Iodo-4-methyl-2-nitroaniline

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-4-methyl-2-nitroaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Add the terminal alkyne (1.5 mmol) and triethylamine (3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF604~90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEADMF506~88
1-HexynePdCl₂(dppf) / CuIEt₃NAcetonitrile708~82

Table 2: Representative conditions for the Sonogashira coupling of 5-iodo-4-methyl-2-nitroaniline. Yields are estimates and require experimental validation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It allows for the coupling of aryl halides with a wide range of amines.

Expert Insights and Causality

While 5-iodo-4-methyl-2-nitroaniline already possesses an amino group, the Buchwald-Hartwig amination can be employed to introduce a second, different amino functionality. The electron-withdrawing nitro group can enhance the rate of oxidative addition. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is crucial for the deprotonation of the amine coupling partner. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is essential for achieving high yields and broad substrate scope.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Iodo-4-methyl-2-nitroaniline

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%) or BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous and degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes.

  • In a separate flask, dissolve 5-iodo-4-methyl-2-nitroaniline (1.0 mmol) and the amine (1.2 mmol) in the anhydrous, degassed solvent (5 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10016~80
AnilinePd(OAc)₂ / BrettPhosLHMDSDioxane11020~70
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene10018~75

Table 3: Representative conditions for the Buchwald-Hartwig amination of 5-iodo-4-methyl-2-nitroaniline. Yields are estimates and require experimental validation.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established principles of palladium catalysis and have been adapted for the specific substrate, 5-iodo-4-methyl-2-nitroaniline. To ensure reproducibility and success, the following points are critical:

  • Purity of Reagents: Use high-purity starting materials, catalysts, and ligands. The quality of the solvent and base is also paramount.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and duration is essential to prevent catalyst oxidation and deactivation.

  • Degassed Solvents: Oxygen dissolved in solvents can also lead to catalyst degradation. Solvents should be thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to identify any potential side reactions.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Iodo-4-methyl-2-nitroaniline

Here is the Technical Support Center guide for the synthesis of 5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7) . Topic: Optimization of Yield and Regioselectivity Product Code: CAS 97113-38-7 Support Level: Advanced /...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of 5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7) .

Topic: Optimization of Yield and Regioselectivity Product Code: CAS 97113-38-7 Support Level: Advanced / Process Chemistry

Executive Summary: The "Regioselectivity Trap"

If you are experiencing low yields (<15%) or difficult purification when synthesizing 5-iodo-4-methyl-2-nitroaniline, the root cause is likely regioselectivity failure during the direct iodination of 4-methyl-2-nitroaniline (MNNA).

Standard electrophilic aromatic substitution (EAS) on MNNA strongly favors the 6-iodo isomer (ortho to the amine) due to the dominant activating effect of the amino group. The target 5-iodo isomer (meta to the amine) is electronically disfavored under standard conditions.

To improve yield, you must either:

  • Route A (Recommended): Switch to the nitration of a 3-iodo precursor (bypassing the regioselectivity conflict).

  • Route B (Advanced): Use superacidic conditions to invert the directing effect of the amine.

Troubleshooting Guides & FAQs

Q1: I am iodinating 4-methyl-2-nitroaniline with ICl in Acetic Acid. Why is my product melting point incorrect?

Diagnosis: You have likely synthesized the 6-iodo isomer (6-iodo-4-methyl-2-nitroaniline), not the 5-iodo target. Technical Explanation:

  • The amino group (

    
    ) is a strong ortho/para activator.
    
  • The nitro group (

    
    ) is a meta director.
    
  • In MNNA, the C6 position is ortho to the amine and meta to the nitro group. Both groups cooperatively direct the incoming iodine to C6.

  • The target C5 position is meta to the strong donor (

    
    ), making it the least reactive position under neutral/weakly acidic conditions.
    
Q2: How can I force the iodine to the 5-position using the direct method?

Solution: You must invert the electronic character of the amine using Superacidic Media . Mechanism: In the presence of a superacid (e.g., Triflic acid or concentrated


), the amine is fully protonated to an ammonium species (

).
  • 
     is a strong electron-withdrawing group and a meta-director .
    
  • This directs the electrophile to positions 3 and 5.

  • Since position 3 is sterically crowded (sandwiched between

    
     and 
    
    
    
    ), the iodine selectively attacks C5 .
Q3: What is the most robust high-yield route if I can change my starting material?

Recommendation: The "Protect-Nitrate-Deprotect" strategy (Route A). Instead of iodinating a nitroaniline, you should nitrate an iodo-acetanilide.

  • Starting Material: 3-Iodo-4-methylaniline (CAS: 35944-64-0).

  • Logic: The iodine is already in place. You protect the amine (Acetylation), which directs the subsequent nitration to the position ortho to the nitrogen (C2 or C6). Sterics favor C6 (which corresponds to the C2 position in the final aniline numbering), yielding the correct substitution pattern.

Comparative Data: Yield & Selectivity

ParameterStandard Direct IodinationSuperacid Direct IodinationPrecursor Nitration (Route A)
Reagents ICl / AcOHNIS /


/

(on precursor)
Major Isomer 6-Iodo (Wrong)5-Iodo (Target)5-Iodo (Target)
Regio-ratio (5-I : 6-I) ~ 5 : 95~ 90 : 10> 98 : 2
Isolated Yield < 10%45 - 60%75 - 85%
Purification Difficult ChromatographyRecrystallizationPrecipitation/Wash

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Nitration of Precursor)

Use this method for maximum yield and purity.

Workflow:

  • Acetylation: React 3-iodo-4-methylaniline (1.0 eq) with Acetic Anhydride (1.2 eq) in DCM.

    • Checkpoint: Quantitative conversion to N-(3-iodo-4-methylphenyl)acetamide.

  • Nitration:

    • Dissolve the acetanilide in glacial acetic acid at 0°C.

    • Add fuming

      
       (1.1 eq) dropwise. Maintain Temp < 10°C.
      
    • Mechanism: The acetamido group directs the nitro group to the position ortho to itself (C6 on the ring, which becomes C2 in the final product). The C2 position (between I and NHAc) is sterically blocked.

  • Hydrolysis:

    • Add 6M HCl to the reaction mixture and reflux for 2 hours to remove the acetyl group.

  • Workup:

    • Neutralize with NaOH. The yellow/orange precipitate is 5-iodo-4-methyl-2-nitroaniline .

    • Yield: Expect 75-85%.

Protocol B: Superacid Iodination (Direct Fix)

Use this method if you are restricted to 4-methyl-2-nitroaniline as the starting material.

Reagents:

  • 4-methyl-2-nitroaniline (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.2 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (5.0 eq) or

    
     (Solvent)
    

Steps:

  • Dissolve 4-methyl-2-nitroaniline in TfOH at 0°C. Ensure complete dissolution (protonation).

  • Add NIS portion-wise over 30 minutes.

  • Stir at 0°C -> RT for 4-12 hours.

  • Quench: Pour slowly onto crushed ice/sodium thiosulfate solution.

  • Caution: This reaction generates significant heat upon quenching.

  • Yield: Expect 45-60%.

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic divergence between the "Standard" (Failure) path and the "Optimized" (Success) paths.

G Start 4-Methyl-2-nitroaniline (MNNA) StandardCond Standard Conditions (ICl / AcOH) Start->StandardCond AcidCond Superacid Conditions (NIS / TfOH) Protonation (-NH3+) Start->AcidCond WrongProduct 6-Iodo-MNNA (Major Product) ORTHO to Amine StandardCond->WrongProduct Electronic Control (Amine directs Ortho) Target 5-Iodo-MNNA (Target) META to Amine AcidCond->Target Charge Inversion (Ammonium directs Meta) AltStart 3-Iodo-4-methylaniline Protect 1. Acetylation (-NHAc) AltStart->Protect Nitrate 2. Nitration (HNO3) Protect->Nitrate Steric Control Deprotect 3. Hydrolysis Nitrate->Deprotect Deprotect->Target High Yield Route

Caption: Figure 1. Mechanistic pathways showing why standard iodination fails (Red) and how Protonation (Yellow) or Precursor Nitration (Blue/Green) achieves the correct regioselectivity.

References

  • Regioselectivity in Aniline Nitration: Sousa, A. F., et al. "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid."[1] Fenix / Técnico Lisboa.

  • Superacidic Iodination Strategy: WuXi AppTec. "QM analyses of Electrophilic Aromatic Iodination." QM Magic Class, Chapter 30.

  • Iodination of Deactivated Anilines: Organic Letters, 2015, 17, 19, 4794–4797. (Iron(III)-Catalyzed Activation of N-Iodosuccinimide).

  • Synthesis of 2-iodo-4-nitroaniline (Comparative): Organic Syntheses, Coll. Vol. 2, p.349. (Demonstrates standard ortho-direction).

Sources

Optimization

purification of 5-Iodo-4-methyl-2-nitroaniline by recrystallization

Technical Support Center: Purification of 5-Iodo-4-methyl-2-nitroaniline Case ID: PUR-IMNA-005 Subject: Optimization of Recrystallization Protocols for Halogenated Nitroanilines Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Iodo-4-methyl-2-nitroaniline

Case ID: PUR-IMNA-005 Subject: Optimization of Recrystallization Protocols for Halogenated Nitroanilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Purity Imperative

You are likely isolating 5-Iodo-4-methyl-2-nitroaniline as a critical intermediate for fused heterocycle synthesis (e.g., benzimidazoles or kinase inhibitors).[1] In these pathways, the purity of this intermediate is the rate-limiting factor for downstream success.[1]

  • The Challenge: The iodination of 4-methyl-2-nitroaniline often yields a mixture containing unreacted starting material, regioisomers (e.g., 6-iodo species), and di-iodinated byproducts.[1]

  • The Solution: While column chromatography is effective, it is not scalable. Recrystallization is the superior method for removing the specific impurities associated with electrophilic aromatic substitution.

Module 1: Solvent System Selection (The Self-Validating System)

Do not rely on a single literature value. Impurity profiles vary by synthesis method (e.g., ICl vs. I₂/H₂O₂).[1] Use this logic gate to determine your optimal system.

Primary Recommendation: Ethanol/Water (Two-Solvent System)[1]
  • Why: The nitro and amine groups provide hydrogen-bonding capability, making alcohols good solvents.[1] The iodine atom and methyl group add significant lipophilicity, making water an excellent anti-solvent.

  • Mechanism: The more polar impurities (unreacted nitroaniline) remain in the aqueous-alcoholic mother liquor, while the lipophilic 5-iodo product precipitates.[1]

Alternative: Toluene (Single Solvent)
  • Why: Best for removing polar, tarry oxidation byproducts.

  • Risk: May not effectively remove unreacted starting material due to similar solubility profiles in non-polar media.[1]

Solvent Decision Matrix

SolventSelection Start Start: Crude Solid Analysis SolubilityCheck Check Solubility in Boiling Ethanol (10 vol) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add Water (Anti-solvent) until turbid Soluble->Yes Yes No Check Toluene Solubility Soluble->No No TolueneCheck Soluble in Boiling Toluene? No->TolueneCheck UseToluene Protocol B: Toluene Recrystallization TolueneCheck->UseToluene Yes UseEthylAcetate Protocol C: Ethyl Acetate / Hexane TolueneCheck->UseEthylAcetate No

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude solubility.

Module 2: The Master Protocol (Ethanol/Water)

Safety Warning: Nitroanilines are toxic and can be absorbed through the skin. Wear double nitrile gloves and work in a fume hood.[1]

Materials:

  • Crude 5-Iodo-4-methyl-2-nitroaniline[1]

  • Solvent A: Ethanol (95% or Absolute)[1]

  • Solvent B: Deionized Water (heated to 60°C)

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Procedure:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol slowly.

    • Target Concentration: ~1 g / 10–15 mL.[1]

    • Checkpoint: If solid remains but the solution is dark/opaque, filter hot to remove inorganic salts (KI/KCl) from the iodination step.

  • Decolorization (Conditional): If the solution is dark brown/black (oxidation), add activated carbon (5% w/w), boil for 2 mins, and filter hot through Celite.

  • The Critical Point (Nucleation):

    • Keep the ethanol solution near boiling.[1]

    • Add hot water dropwise.[1]

    • Stop immediately when a persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.[1]

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) undisturbed. Do not stir.

    • Once at RT, move to an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture.[1] Crucial: This washes away the more soluble unreacted 4-methyl-2-nitroaniline.[1]

    • Dry: Vacuum oven at 40°C or air dry.

Module 3: Troubleshooting Center

Issue 1: "My product is 'Oiling Out' (forming a liquid blob instead of crystals)."

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the water was added too fast, causing a phase separation of the hydrophobic iodine compound.[1]

  • The Fix:

    • Re-heat until the oil dissolves.

    • Add a small amount of Ethanol (Solvent A).[1]

    • Seed it: Add a tiny crystal of pure product (or scratch the glass) at 5-10°C below the boiling point.

    • Cool much slower (wrap the flask in foil or a towel).

Issue 2: "The melting point is depressed (wide range, e.g., 95-110°C)."

  • Cause: Contamination with 4-methyl-2-nitroaniline (starting material).[1]

  • The Fix: The starting material is more soluble in ethanol than the iodinated product.

    • Recrystallize again, but use less Ethanol and more Water to force the product out while keeping the impurity in solution.

    • Validation: Check TLC (20% EtOAc/Hexane).[1] The starting material will have a lower R_f (more polar) than the iodo-product.[1]

Issue 3: "Low Yield (<50%)."

  • Cause: Too much Ethanol used; product is remaining in the Mother Liquor.

  • The Fix:

    • Concentrate the Mother Liquor by rotary evaporation to half volume.[1]

    • Cool to 0°C to harvest a "second crop."

    • Note: Keep the second crop separate until purity is confirmed; it usually contains more impurities.

Module 4: Technical FAQs

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for nitroanilines [1].[1] However, because it is a better solvent, you may experience lower yields unless you push the water ratio higher.[1] Methanol is preferred if the crude is very dirty, as it holds tars in solution better than ethanol.

Q: How do I distinguish the product from the starting material without NMR? A:

  • Density: The iodinated product is significantly heavier.[1]

  • Melting Point: 4-methyl-2-nitroaniline melts at ~114°C [2].[1][2] The 5-iodo derivative typically melts higher (approx. 130-145°C, depending on exact crystal polymorph and purity, though exact literature values vary by isomer).[1] A mixed melting point (mixing product + starting material) will show a sharp depression if they are different.[1]

Q: Why is my product orange instead of yellow? A: Nitroanilines are chromophores.[1] A deep orange or red color often indicates the presence of "azo" impurities formed by oxidation of the amine during the reaction. If the melting point is sharp, the color may be intrinsic, but a dull/brownish orange usually suggests the need for an activated carbon treatment.[1]

Summary of Physicochemical Properties

Property4-Methyl-2-nitroaniline (SM)5-Iodo-4-methyl-2-nitroaniline (Product)Impact on Purification
Molecular Weight 152.15 g/mol 278.05 g/mol Product precipitates faster (heavier).[1]
Lipophilicity (LogP) ~1.4 [3]~2.5 (Estimated)Product is less soluble in water/alcohol mixes.
Solubility (EtOH) HighModerateBasis for separation.[1][3]
Appearance Orange SolidYellow/Orange NeedlesVisual cue for crystallization.[1]

References

  • Solubility of Nitroanilines: BenchChem. Application Notes and Protocols for the Purification of Nitroanilines.[1][3]Link

  • Physical Properties of Starting Material: National Toxicology Program. 4-Methyl-2-nitroaniline Properties.[1][2][4][5][6] PubChem Database.[1] Link

  • LogP and Solubility Data: ChemicalBook. 2-Methyl-4-nitroaniline (Isomer Analog) Data.[1]Link

  • General Iodination Protocols: Preparation of 2-iodo-4-nitroaniline (Analogous Procedure). PrepChem.[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-Iodo-4-methyl-2-nitroaniline

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Iodo-4-methyl-2-nitroaniline, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Iodo-4-methyl-2-nitroaniline, specifically focusing on the removal of residual iodine from the crude product. Here, we address common issues through a series of troubleshooting questions and detailed protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 5-Iodo-4-methyl-2-nitroaniline product has a distinct purple, brown, or dark orange color. What is the likely cause?

A1: A persistent purple, brown, or dark coloration in your crude product is a strong indicator of residual elemental iodine (I₂). Iodine is used as the iodinating agent in the synthesis and, if not consumed completely or removed during the workup, will contaminate the final product. Elemental iodine dissolves in organic solvents, creating intensely colored solutions, from violet in non-polar solvents like hexane to brown in more polar solvents like ethanol.[1][2] The desired product, 5-Iodo-4-methyl-2-nitroaniline, is typically a yellow or orange crystalline solid, so any deviation towards purple or brown suggests impurity.[3]

Q2: What is the standard and most direct method to remove unreacted iodine after the reaction?

A2: The most common and efficient method for removing residual iodine is a chemical quench using an aqueous solution of a reducing agent, followed by a liquid-liquid extraction. Sodium thiosulfate (Na₂S₂O₃) is the preferred reagent for this purpose.[4][5][6]

Mechanism of Action: Sodium thiosulfate quantitatively reduces elemental iodine (I₂), which is sparingly soluble in water, into colorless iodide ions (I⁻), which are highly soluble in water.[7] The balanced chemical reaction is:

I₂ (organic phase) + 2 Na₂S₂O₃ (aq) → 2 NaI (aq) + Na₂S₄O₆ (aq)

The resulting sodium iodide and sodium tetrathionate salts are partitioned into the aqueous layer and easily separated from the organic layer containing your product. This process is often referred to as a "thiosulfate wash."

Q3: I performed a sodium thiosulfate wash, but the organic layer is still colored. What went wrong and how can I fix it?

A3: This is a common issue that can arise from several factors. Here’s a troubleshooting guide:

  • Poor Mixing: The reaction occurs at the interface between the organic and aqueous phases. If mixing is not vigorous enough, the reaction will be slow and incomplete. Ensure you shake the separatory funnel vigorously for a minute or two, venting frequently, to maximize the surface area and ensure complete reaction.[6]

  • Solution pH: While thiosulfate is effective over a range of pH values, its stability can be compromised under strongly acidic conditions (pH < 1), where it may decompose to form colloidal sulfur, which can complicate purification.[6] Most workups do not require pH adjustment, but if your reaction mixture is highly acidic, a preliminary wash with a mild base (e.g., saturated sodium bicarbonate solution) may be beneficial before the thiosulfate wash.

  • Concentration of Iodine: If the initial concentration of iodine is very high, a single wash may be insufficient. Multiple washes are often necessary.

Troubleshooting Workflow:

G start Crude Product in Organic Solvent wash Wash with 10% aq. Na₂S₂O₃ Solution start->wash check Observe Organic Layer wash->check repeat_wash Repeat Wash with Fresh Na₂S₂O₃ check->repeat_wash Color Persists separate Separate Layers & Proceed with Workup check->separate Colorless / Yellow repeat_wash->wash end Iodine-Free Product separate->end

Caption: Troubleshooting workflow for a sodium thiosulfate wash.

Q4: The iodine seems to be gone, but my product is still not pure after solvent removal. What are my next steps?

A4: Even after successfully removing iodine, other impurities may remain, such as unreacted starting material (4-methyl-2-nitroaniline), or potential side-products from the iodination reaction.[9] In this case, further purification techniques are necessary. The two most effective methods are recrystallization and column chromatography.

Purification MethodPrincipleBest ForProsCons
Recrystallization Differential solubility of the product and impurities in a solvent system at different temperatures.Removing moderate to high levels of impurities; large-scale purification.Cost-effective, scalable, can yield very pure crystalline material.Requires finding a suitable solvent, potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase passes through.Separating complex mixtures, removing impurities with similar polarity to the product, small to medium scale.High resolving power, versatile for various impurity profiles.More resource-intensive (solvents, silica), can be time-consuming, potential for product degradation on acidic silica.[10][11]
Detailed Experimental Protocols
Protocol 1: Aqueous Sodium Thiosulfate Wash

This protocol assumes your crude product is dissolved in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Preparation: Transfer the organic solution containing your crude 5-Iodo-4-methyl-2-nitroaniline to a separatory funnel of appropriate size.

  • First Wash: Add a volume of 10% (w/v) aqueous sodium thiosulfate solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. You should observe the disappearance of the purple/brown iodine color.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer. (Note: The relative positions of the layers depend on the density of the organic solvent used).

  • Repeat if Necessary: If the organic layer is still colored, repeat steps 2-4 with a fresh portion of the thiosulfate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude, iodine-free product.

Protocol 2: Recrystallization

Finding the right solvent is key. For nitroaniline derivatives, alcohols like ethanol or methanol, or solvent pairs like ethanol/water or ethyl acetate/hexane are often good starting points.[9][12]

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. The ideal solvent will dissolve the product poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

This is the most powerful method for separating compounds of differing polarities.

  • Stationary Phase Selection: Silica gel is the standard choice. However, since anilines are basic, they can streak or irreversibly bind to acidic silica.[10] To mitigate this, you can either:

    • Add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent system.[11][13]

    • Use an amine-functionalized silica column.[10]

  • Eluent Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good system will give your desired product an Rf value of ~0.2-0.4. For iodo-nitroanilines, gradients of ethyl acetate in petroleum ether or hexane are common.[14][15]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column. Allow it to pack under pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 20%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Decision Workflow:

G cluster_0 Initial Workup cluster_1 Purity Assessment cluster_2 Advanced Purification A Crude Reaction Mixture B Perform Thiosulfate Wash (Protocol 1) A->B C Analyze by TLC/¹H NMR B->C D Is Product >95% Pure? C->D E Isolate Pure Product D->E Yes F Significant Impurities Remain D->F No G Recrystallization (Protocol 2) F->G If Crystalline Solid & Good Solvent Found H Flash Column Chromatography (Protocol 3) F->H If Oily Product or Complex Mixture G->C Re-assess Purity H->C Re-assess Purity

Caption: Decision workflow for purifying 5-Iodo-4-methyl-2-nitroaniline.

References
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Workup: Bromine or Iodine. University of Rochester Department of Chemistry. [Link]

  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. [Link]

  • 2,6-DIIODO-p-NITROANILINE. Organic Syntheses. [Link]

  • Method for preparing N-methyl paranitroaniline.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. [Link]

  • 4-Methyl-2-nitroaniline | C7H8N2O2. PubChem. [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Solubility of Iodine in Some Organic Solvents. Chemistry Stack Exchange. [Link]

  • Removal of Iodine. Reddit r/Chempros. [Link]

  • Process for the purification of aromatic amines.
  • Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?. ResearchGate. [Link]

  • Chromotography with free amines?. Reddit r/chemhelp. [Link]

  • Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Study Mind. [Link]

  • Iodine. Wikipedia. [Link]

  • Is it possible to purify imine using column chromatography?. ResearchGate. [Link]

  • Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Stainsfile. [Link]

  • Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane. Journal of the American Chemical Society. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

  • Preparation method of 4-propylthio-2-nitroaniline.
  • 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [Link]

  • Iodine. ISOFLEX. [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC Asia Pacific. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Iodo-4-methyl-2-nitroaniline: A Comparative Analysis

For researchers and professionals in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular struc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-iodo-4-methyl-2-nitroaniline, a polysubstituted aromatic compound where the precise placement of functional groups dictates its chemical properties and potential applications.

Rather than merely presenting a spectrum, we will dissect the electronic environment of the molecule, predict the spectral features based on first principles, and compare this prediction with the experimental spectra of closely related analogues. This comparative approach not only validates our analysis but also provides a deeper understanding of how different substituents modulate the magnetic environment of aromatic protons.

Theoretical Analysis: Predicting the ¹H NMR Spectrum of 5-Iodo-4-methyl-2-nitroaniline

To predict the ¹H NMR spectrum, we must first understand the electronic influence of each substituent on the benzene ring. The chemical shift of a proton is highly sensitive to the electron density around it; electron-withdrawing groups deshield protons (shifting them downfield to higher ppm values), while electron-donating groups shield them (shifting them upfield).

  • -NH₂ (Amino group): A powerful electron-donating group (EDG) through its +M (mesomeric) effect, which strongly shields the ortho and para positions.

  • -NO₂ (Nitro group): A potent electron-withdrawing group (EWG) through both -I (inductive) and -M effects, strongly deshielding the ortho and para positions.

  • -CH₃ (Methyl group): A weak electron-donating group through +I effect and hyperconjugation, providing mild shielding.

  • -I (Iodo group): The iodo group has a dual nature. It is electron-withdrawing via the -I effect but weakly electron-donating via the +M effect. Overall, it tends to deshield nearby protons.[1]

In 5-iodo-4-methyl-2-nitroaniline, the protons of interest are H-3, H-6, the methyl protons (-CH₃), and the amine protons (-NH₂).

  • H-3: This proton is ortho to the powerfully deshielding -NO₂ group and meta to the strongly shielding -NH₂ group. The dominant -NO₂ effect will shift it significantly downfield.

  • H-6: This proton is ortho to the strongly shielding -NH₂ group and ortho to the deshielding -I group. Its chemical shift will be a balance of these opposing influences, but it is expected to be further downfield than a proton next to an unadorned aniline.

  • Multiplicity: Since H-3 and H-6 are separated by four bonds, they will not exhibit spin-spin coupling to each other. Therefore, both aromatic signals are predicted to be singlets .

  • -CH₃ Protons: These will appear as a singlet in the typical alkyl region, slightly downfield due to attachment to the aromatic ring.

  • -NH₂ Protons: These protons are exchangeable and will likely appear as a broad singlet. Their chemical shift can vary significantly with solvent, concentration, and temperature.

Based on this analysis, we can make the following predictions for the spectrum in a common solvent like CDCl₃.

Predicted ¹H NMR Spectral Data for 5-Iodo-4-methyl-2-nitroaniline

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-3 ~8.4 - 8.6 Singlet (s) 1H Strongly deshielded by ortho -NO₂ group.
H-6 ~7.2 - 7.4 Singlet (s) 1H Shielded by ortho -NH₂ group, deshielded by ortho -I group.
-NH₂ ~5.5 - 6.5 Broad Singlet (br s) 2H Exchangeable protons on nitrogen.

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Typical range for an aryl methyl group. |

Comparative Spectral Analysis: Validating Predictions with Experimental Data

To substantiate our predictions, we will compare them with the known ¹H NMR spectra of structurally similar molecules. This comparison allows us to isolate and observe the specific effect of adding the iodo substituent.

Alternative 1: 4-Methyl-2-nitroaniline This molecule is identical to our target compound but lacks the iodine atom at position 5. The proton at C-5 (H-5) provides a key comparison point.

Alternative 2: 2-Nitroaniline This is the parent structure without the methyl or iodo groups. It establishes a baseline for the electronic effects of the amino and nitro groups.

Table of Comparative ¹H NMR Data (in CDCl₃)

Compound H-3 H-5 / H-6 Other Aromatic Protons -CH₃ -NH₂
5-Iodo-4-methyl-2-nitroaniline ~8.5 ppm (s) (Predicted) ~7.3 ppm (s) (Predicted) - ~2.4 ppm (s) (Predicted) ~6.0 ppm (br s) (Predicted)
4-Methyl-2-nitroaniline [2][3] 8.09 ppm (d) 6.81 ppm (dd) 7.26 ppm (d, H-6) 2.22 ppm (s) 5.98 ppm (br s)

| 2-Nitroaniline [4][5] | 8.12 ppm (dd) | 6.81 ppm (dd) | 7.36 ppm (ddd, H-4), 6.70 ppm (ddd, H-5) | - | 5.98 ppm (s) |

Analysis of Comparative Data:

  • The Effect of the Iodo Group: In 4-methyl-2-nitroaniline, the proton at C-6 (H-6) appears at 7.26 ppm.[2] Our prediction places the H-6 proton in 5-iodo-4-methyl-2-nitroaniline at a similar value (~7.3 ppm). This is because the shielding effect from the ortho -NH₂ group is counteracted by the deshielding from the newly introduced ortho iodo substituent. The most dramatic predicted change is for H-3, which we expect to be significantly further downfield (~8.5 ppm) compared to its counterpart in 4-methyl-2-nitroaniline (8.09 ppm)[2]. This increased deshielding is due to the cumulative electron-withdrawing effect of the iodo group, transmitted through the ring.

  • Simplification of Multiplicity: The spectra of the comparative compounds show complex splitting patterns (doublets, doublets of doublets) due to proton-proton coupling. In our target molecule, the substitution pattern isolates H-3 and H-6 from any adjacent protons, leading to the prediction of two clean singlets in the aromatic region, a key distinguishing feature.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate these predictions experimentally, adherence to a rigorous protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry 5-iodo-4-methyl-2-nitroaniline.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step to achieve sharp, well-resolved peaks.

    • Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei.

    • Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID). A standard 16 or 32 scans is typically sufficient for a sample of this concentration.

  • Data Processing:

    • Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Apply phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratio of protons.

Data Interpretation Workflow

The logical process of analyzing the resulting spectrum to confirm the structure can be visualized as follows.

G cluster_prep Preparation & Acquisition cluster_proc Processing cluster_analysis Spectral Analysis cluster_confirm Conclusion prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (Lock, Shim, Acquire FID) prep->acq proc Fourier Transform & Phasing acq->proc cal Calibration & Integration proc->cal chem_shift 1. Chemical Shift Analysis (Identify regions: Aromatic, Alkyl) cal->chem_shift integ 2. Integration Analysis (Confirm proton count: 1:1:2:3) chem_shift->integ multi 3. Multiplicity Analysis (Confirm singlets for Ar-H, -CH₃) integ->multi assign 4. Peak Assignment (Match signals to specific protons) multi->assign confirm Structure Confirmation assign->confirm

Caption: Workflow for the structural confirmation of 5-iodo-4-methyl-2-nitroaniline via ¹H NMR.

Conclusion

The ¹H NMR spectrum of 5-iodo-4-methyl-2-nitroaniline is predicted to be distinct and readily interpretable. The key identifying features are two singlets in the aromatic region, a sharp singlet for the methyl group, and a broad singlet for the amine protons, with an integration ratio of 1:1:3:2. By understanding the fundamental electronic effects of each substituent and comparing the predicted spectrum to known analogues like 4-methyl-2-nitroaniline, researchers can confidently assign the peaks and confirm the successful synthesis of the target molecule. This analytical and comparative methodology exemplifies a rigorous approach to structural elucidation in modern chemistry.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]

  • PubChem. 4-Methyl-2-nitroaniline. [Online] Available at: [Link]

  • Organic Chemistry Data. Proton Chemical Shift. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Iodo-4-methyl-2-nitroaniline proper disposal procedures

This guide serves as an operational standard for the safe handling and disposal of 5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7). As a Senior Application Scientist, I must emphasize that this compound presents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational standard for the safe handling and disposal of 5-Iodo-4-methyl-2-nitroaniline (CAS: 97113-38-7).

As a Senior Application Scientist, I must emphasize that this compound presents a specific "triple-threat" profile common to advanced intermediate synthesis: toxicity (aniline derivative) , energetic potential (nitro group) , and environmental persistence (halogenated) .

Disposal is not merely "throwing it away"; it is a chemical process that must be managed to prevent downstream reactivity or environmental release.

Part 1: Hazard Characterization & Risk Assessment

Before initiating disposal, you must validate the waste stream.[1] This compound is a halogenated nitroaromatic . Treating it as generic "organic waste" is a critical safety failure that can lead to incinerator compliance violations or cross-reactivity in consolidation drums.

Chemical Identity & Properties[2][3][4][5]
  • Chemical Name: 5-Iodo-4-methyl-2-nitroaniline[6]

  • CAS Number: 97113-38-7[6]

  • Molecular Formula: C₇H₇IN₂O₂[6][7]

  • Appearance: Typically a yellow to orange solid. Darkens upon exposure to light (liberation of free iodine).

The "Triple Threat" Hazard Profile
Hazard CategorySpecific RiskOperational Implication
Acute Toxicity Methemoglobinemia : Like many anilines, absorption through skin or inhalation can oxidize hemoglobin, reducing oxygen transport.Zero-Skin-Contact Policy. Standard nitrile gloves may have short breakthrough times. Double-gloving or Silver Shield® liners are recommended for concentrated handling.
Reactivity Thermal Instability : The nitro group (

) provides an internal oxidizer. While the iodine atom adds weight/stability, the compound is incompatible with strong reducing agents and strong acids.
Segregation is mandatory. Never consolidate this waste with strong oxidizers (e.g., Nitric Acid) or reducing metals (e.g., Zinc dust), as this can trigger exothermic decomposition.
Environmental Halogenated Waste : The Iodine atom (

) classifies this as "Halogenated Organic Waste."
Incineration Protocol. It cannot be burned in standard fuel-blending kilns; it requires high-temperature incineration with scrubbers to capture acid gases (HI/I₂).

Part 2: Pre-Disposal Stabilization & Packaging

The goal of this phase is to render the waste transport-stable . You are creating a self-validating system where the package itself communicates the hazard.

Step 1: Quenching (Only if Reactive)
  • Pure Solid: Do not attempt to chemically quench the pure solid. It is safer to dispose of it as a solid hazardous waste.

  • Reaction Mixtures: If the compound is in a reaction mixture containing excess reagents (e.g., unreacted iodinating agents), quench those specific reagents first before consolidating the organic layer.

Step 2: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.

    • Why Amber? Carbon-Iodine bonds are photosensitive. Preventing light degradation reduces the risk of free iodine vapor building up inside the waste container.

  • Liquids (Mother Liquors): Use standard solvent safety cans or HDPE carboys rated for halogenated solvents.

Step 3: Labeling (The Self-Validating Step)

A generic "Hazardous Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name (No abbreviations).

  • Constituents: "Contains 5-Iodo-4-methyl-2-nitroaniline."[6]

  • Hazard Checkboxes: Toxic, Irritant.[8]

  • Critical Tag: "HALOGENATED ORGANIC" (This ensures the waste facility routes it to the correct incinerator).

Part 3: Disposal Workflow & Decision Logic

This workflow ensures that the material is routed to the correct waste stream (RCRA Code considerations). While this specific CAS is likely not "P-listed" (acutely hazardous) by name, the Precautionary Principle dictates we manage it as such due to the nitroaniline core.

Workflow Diagram

The following logic gate determines the physical path of the waste.

DisposalWorkflow Start Waste Generation: 5-Iodo-4-methyl-2-nitroaniline StateCheck Physical State? Start->StateCheck SolidWaste Solid / Filter Cake StateCheck->SolidWaste Solid LiquidWaste Liquid / Mother Liquor StateCheck->LiquidWaste Solution ContainerSolid Container: Amber Glass or HDPE Jar SolidWaste->ContainerSolid Bagging Secondary Containment: Clear Zip-Seal Bag ContainerSolid->Bagging Labeling Labeling: 'Toxic' + 'Halogenated' Bagging->Labeling SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Solvents SolventCheck->HaloStream DCM, Chloroform, etc. NonHaloStream Stream B: Non-Halogenated Solvents (Segregate if >2% Halogen content) SolventCheck->NonHaloStream Methanol, Ethyl Acetate HaloStream->Labeling NonHaloStream->Labeling *Mark as Halogenated due to Solute* Storage Storage: Satellite Accumulation Area (Cool, Dark, Ventilated) Labeling->Storage EHSHandover Final Disposal: High-Temp Incineration Storage->EHSHandover

Figure 1: Decision tree for segregating and packaging 5-Iodo-4-methyl-2-nitroaniline waste. Note that even if dissolved in non-halogenated solvents, the presence of the iodine-containing solute often necessitates classifying the entire volume as halogenated waste depending on concentration thresholds (>1-2%).

Part 4: Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and contamination.[9]

  • Evacuate & Ventilate: The dust is toxic. Clear the immediate area.[9][10]

  • PPE Upgrade: Do not rely on standard lab coats. Wear Tyvek® sleeves or a suit if the spill is significant (>10g). Use a P100 respirator if dust is airborne.

  • Containment (Solid):

    • Do NOT sweep vigorously (generates dust).

    • Cover with wet paper towels (dampened with water or PEG-400) to suppress dust.

    • Scoop into a disposal jar.

  • Containment (Liquid):

    • Absorb with Vermiculite or Clay .

    • Do NOT use bleach. Hypochlorites can react with the amine/nitro groups or oxidize the iodine, potentially releasing toxic gas. Use simple soap and water for final surface cleaning.

  • Decontamination: Wipe surfaces with ethanol followed by soapy water. The yellow color serves as a visual indicator; keep cleaning until no yellow residue remains on the wipe.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[11] Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: Nitroaniline Derivatives Toxicity Profile. Retrieved February 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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